4-Hydroxybutyl 3-amino-2-butenoate
CAS No.: 85237-81-6
Cat. No.: VC16985282
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85237-81-6 |
|---|---|
| Molecular Formula | C8H15NO3 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 4-hydroxybutyl (Z)-3-aminobut-2-enoate |
| Standard InChI | InChI=1S/C8H15NO3/c1-7(9)6-8(11)12-5-3-2-4-10/h6,10H,2-5,9H2,1H3/b7-6- |
| Standard InChI Key | ZYHAPCXGXNLQDF-SREVYHEPSA-N |
| Isomeric SMILES | C/C(=C/C(=O)OCCCCO)/N |
| Canonical SMILES | CC(=CC(=O)OCCCCO)N |
Introduction
Structural and Molecular Characterization
Chemical Identity
4-Hydroxybutyl 3-amino-2-butenoate is systematically named as (Z)-3-aminobut-2-enoic acid 4-hydroxybutyl ester, reflecting its stereochemistry . The Z-configuration arises from the spatial arrangement of the amino group and the ester moiety across the double bond in the butenoate backbone . Key identifiers include:
The molecular structure combines a four-carbon hydroxybutyl chain with a 3-amino-2-butenoate group, creating a bifunctional molecule with both hydrophilic (hydroxyl, amino) and hydrophobic (alkyl chain) regions .
Spectroscopic and Computational Data
The compound’s InChI string () provides a roadmap for its spectroscopic interpretation . Predicted collision cross-section (CCS) values for adducts like (139.9 Ų) and (146.9 Ų) aid in mass spectrometric identification .
Table 1: Physical Properties of 4-Hydroxybutyl 3-Amino-2-Butenoate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 173.21 g/mol | |
| Density | 1.091–1.092 g/cm³ | |
| Boiling Point | 321.3°C at 760 mmHg | |
| Flash Point | 148.1°C | |
| LogP (Partition Coefficient) | 0.864 | |
| Polar Surface Area (PSA) | 72.55 Ų |
Synthesis and Stereochemical Considerations
Challenges in Stereochemical Control
Physicochemical Properties and Reactivity
Thermal Stability
The compound’s high boiling point (321.3°C) and flash point (148.1°C) suggest moderate thermal stability, typical of esters with extended alkyl chains . The hydroxybutyl group enhances solubility in polar solvents compared to purely aliphatic esters .
Reactivity Profile
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Amino Group: Participates in condensation reactions (e.g., Schiff base formation) and acid-base interactions.
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Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding 3-amino-2-butenoic acid and 1,4-butanediol .
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Double Bond: May undergo electrophilic addition or serve as a dienophile in Diels-Alder reactions.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Esters
| Compound | Molecular Formula | Boiling Point (°C) | LogP | Application |
|---|---|---|---|---|
| 4-Hydroxybutyl 3-amino-2-butenoate | 321.3 | 0.86 | Potential enzyme inhibitor | |
| Hexadecyl 3-amino-2-butenoate | 435.6 | 6.57 | Surfactant studies | |
| 4-Hydroxybutyl hexadecanoate | 427.2 | 5.78 | Pharmaceutical carrier |
The shorter alkyl chain in 4-hydroxybutyl 3-amino-2-butenoate reduces lipophilicity (LogP = 0.86 vs. 6.57 for hexadecyl analog) , enhancing aqueous solubility for biological applications.
Research Challenges and Future Directions
Key gaps include:
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Synthetic Scalability: Current methods for analogs require optimization for large-scale production .
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Biological Activity Screening: No published data on cytotoxicity, enzyme inhibition, or pharmacokinetics.
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Commercial Availability: No suppliers listed as of April 2025 , hindering experimental access.
Future studies should prioritize in vitro assays to evaluate GABA-T interaction and prodrug potential in drug delivery systems.
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